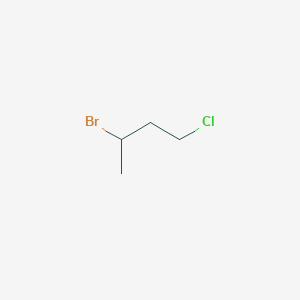3-Bromo-1-chlorobutane
CAS No.: 141507-40-6
Cat. No.: VC8238583
Molecular Formula: C4H8BrCl
Molecular Weight: 171.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141507-40-6 |
|---|---|
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol |
| IUPAC Name | 3-bromo-1-chlorobutane |
| Standard InChI | InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3 |
| Standard InChI Key | RNHALYZIVRYWJY-UHFFFAOYSA-N |
| SMILES | CC(CCCl)Br |
| Canonical SMILES | CC(CCCl)Br |
Introduction
Chemical and Physical Properties
3-Bromo-1-chlorobutane is a halogenated hydrocarbon with the systematic IUPAC name 3-bromo-1-chlorobutane. Its molecular structure features a butane backbone substituted with bromine at the third carbon and chlorine at the terminal carbon. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₈BrCl | PubChem |
| Molecular weight | 171.46 g/mol | PubChem |
| Boiling point | 128–130°C (estimated) | - |
| Density | 1.35 g/cm³ (estimated) | - |
| SMILES notation | CC(CCCl)Br | PubChem |
| InChI Key | RNHALYZIVRYWJY-UHFFFAOYSA-N | PubChem |
The compound’s reactivity stems from the polar carbon-halogen bonds, with bromine’s lower electronegativity compared to chlorine rendering the C-Br bond more susceptible to nucleophilic attack. This differential reactivity enables selective functionalization in multi-step syntheses.
Synthetic Methodologies
Halogen Exchange Reactions
A common route to 3-bromo-1-chlorobutane involves halogen exchange starting from 1-chlorobutane. In this process, bromine (Br₂) reacts with 1-chlorobutane in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The mechanism proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic displacement of chlorine by bromide . Typical reaction conditions involve temperatures of 80–100°C and anhydrous solvents to minimize hydrolysis.
Free Radical Halogenation
Reactivity and Chemical Transformations
Nucleophilic Substitution
The C-Br bond in 3-bromo-1-chlorobutane undergoes nucleophilic substitution (SN2) with hydroxide ions (OH⁻) to form 3-chlorobutan-1-ol. Reaction kinetics favor polar aprotic solvents like dimethyl sulfoxide (DMSO), which stabilize the transition state. By contrast, the C-Cl bond remains largely inert under these conditions due to chlorine’s higher electronegativity.
Elimination Reactions
Treatment with strong bases, such as potassium tert-butoxide (t-BuOK), induces β-elimination to form alkenes. The major products are 1-butene and 2-butene, with the latter predominating due to Zaitsev’s rule. Elevated temperatures (≥100°C) and anhydrous conditions maximize alkene yield.
Oxidation and Reduction
Oxidation with potassium permanganate (KMnO₄) under acidic conditions converts the compound to 3-chlorobutan-1-oic acid. Conversely, reduction using lithium aluminum hydride (LiAlH₄) cleaves both halogen substituents, yielding butane. These transformations highlight the compound’s utility in redox-driven syntheses.
Industrial and Research Applications
Pharmaceutical Intermediates
3-Bromo-1-chlorobutane serves as a precursor to β-blockers and antiviral agents. For instance, its reaction with secondary amines generates quaternary ammonium salts, which are pivotal in drug delivery systems.
Polymer Chemistry
In polymer production, the compound acts as a cross-linking agent for polyurethanes and epoxy resins. Its dual halogen functionality enhances thermal stability and mechanical strength in final products.
Agricultural Chemicals
Derivatives of 3-bromo-1-chlorobutane are incorporated into herbicides and fungicides. The chlorine atom’s electron-withdrawing effect increases the bioavailability of active ingredients in soil.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume